2-(2-Chloro-4-fluorophenoxy)propanoyl chloride

Vue d'ensemble

Description

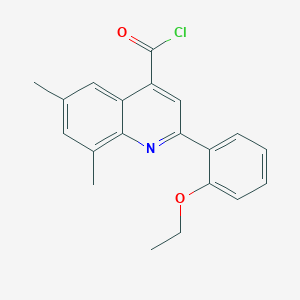

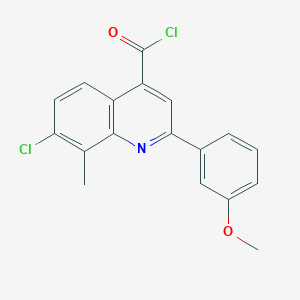

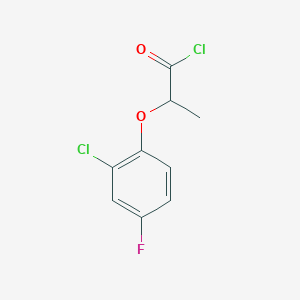

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is a chemical compound with the molecular formula C9H7Cl2FO2 . It is used as a reagent in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride consists of a propanoyl group attached to a chloro-fluorophenoxy group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride is 237.06 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Interaction with Receptors and Biological Activity

- Carboxylic Acids and Skeletal Muscle Chloride Channel Conductance : Research has shown that compounds similar to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride can block chloride membrane conductance in rat striated muscle. The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid affects biological activity, potentially due to steric effects or different approaches of the molecules to the receptor (Carbonara et al., 2001).

Effects on Liquid Crystal Properties

- Laterally Substituted Phenyl Bicyclo Octane-1-carboxylates : Studies have investigated the introduction of different substituents, such as fluoro and chloro, into phenolic moieties, affecting the properties of low melting esters with nematic ranges. These chemical modifications influence the clearing points and viscosities of esters, which are important in the development of materials with electrooptical properties (Gray & Kelly, 1981).

Inhibition of Enzymes

- Acetylcholinesterase Inhibition : Phenoxyacetone and halo-phenoxy-propanones, which are structurally related to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride, have been shown to be competitive inhibitors of acetylcholinesterase. These compounds may bind by forming a tetrahedral adduct, acting as transition state analogs (Dafforn et al., 1982).

Synthesis and Development of Radio-Ligands

- Synthesis of Fluorine and Iodine Analogues of Clorgyline : Research into the synthesis of analogues of clorgyline, a monoamine oxidase inhibitor, includes compounds similar to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride. These compounds have shown high inhibitory potency and selectivity toward monoamine oxidase A, making them suitable for further development as radioligands for functional studies (Ohmomo et al., 1991).

Application in Polymer Synthesis

- Novel Copolymers of Styrene : Halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 2-chloro-4-fluoro variants, have been synthesized and copolymerized with styrene. These compounds are significant in producing materials with various physical and chemical properties, suitable for a wide range of applications (Savittieri et al., 2022).

Safety And Hazards

Orientations Futures

The future directions of 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride are not specified in the search results. Its use as a reagent suggests it may continue to be used in the synthesis of various chemical compounds .

Relevant Papers The search results do not provide specific peer-reviewed papers related to 2-(2-Chloro-4-fluorophenoxy)propanoyl chloride . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review using academic databases.

Propriétés

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-5(9(11)13)14-8-3-2-6(12)4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCGXBUVEUKHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenoxy)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.